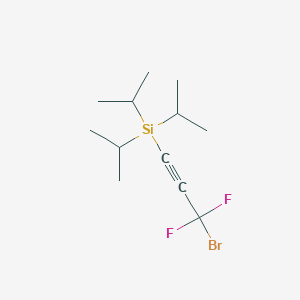
(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
The compound has been mentioned in the context of Diels—Alder Reactions , but specific chemical reactions involving “(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane” are not detailed.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane” are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Silicon Compounds in Catalysis
Silica as a Catalyst : The utilization of silica from rice husk for the immobilization of transition metals and organic moieties demonstrates the potential of silicon compounds in catalysis. Transition metals are immobilized into the silica matrix via the sol–gel technique, showing good catalytic potential in various reactions (Farook Adam, J. N. Appaturi, & A. Iqbal, 2012).
Surface Modification and Adhesion
Polysiloxane-immobilized Ligand Systems : The review on polysiloxane-immobilized ligand systems highlights the importance of silane coupling agents in modifying silica surfaces for analytical and environmental applications. This underscores the versatility of silane compounds in creating functionalized materials (I. M. El-Nahhal & N. El-Ashgar, 2007).
Silane Adhesion Mechanism : The review on silane adhesion chemistry in dental applications provides insight into the role of silane coupling agents in promoting adhesion between resin composites and silica-based materials. This reflects the broad applicability of silane chemistry in enhancing material properties (J. Matinlinna, C. Lung, & J. Tsoi, 2018).
Environmental and Protective Applications
Silica Aerogels : The review on silica aerogels and mechanical reinforcing strategies showcases the exceptional thermal insulation properties of silica-based materials and their applications in various domains. This highlights the potential of silicon compounds in developing materials with improved performance characteristics (H. Maleki, L. Durães, & A. Portugal, 2014).
Silane Modifiers for Metal Oxide Nanoparticles : The review on chemical surface modification of metal oxide nanoparticles with silane coupling agents discusses the prevention of nanoparticle aggregation and improvement of stability. This underscores the role of silane chemistry in nanotechnology applications (F. Ahangaran & A. H. Navarchian, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-bromo-3,3-difluoroprop-1-ynyl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrF2Si/c1-9(2)16(10(3)4,11(5)6)8-7-12(13,14)15/h9-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZLNSHJLHBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(F)(F)Br)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrF2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

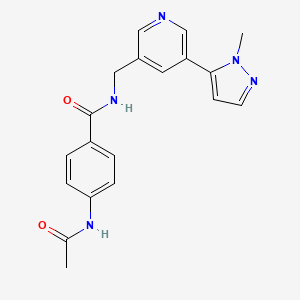
![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B2650085.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide](/img/structure/B2650087.png)
![N-(3-Chloro-4-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide](/img/structure/B2650088.png)
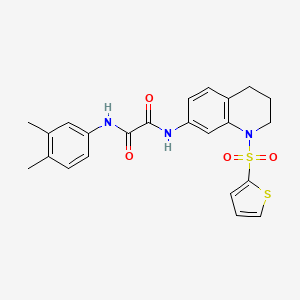
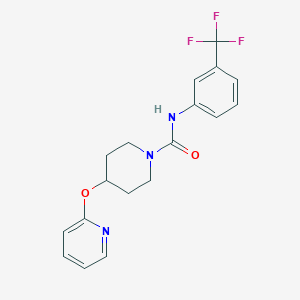
![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)
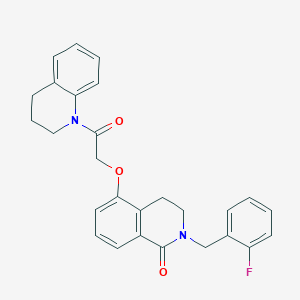
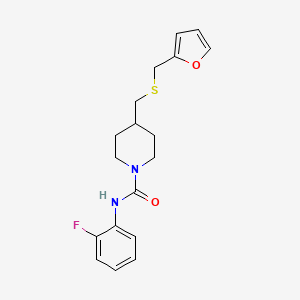
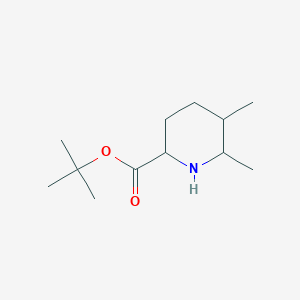
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2650101.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2650105.png)